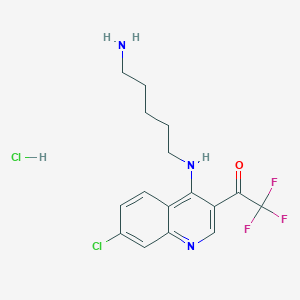
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a trifluoroethanone group, and an aminopentyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.
Introduction of the Trifluoroethanone Group: The trifluoroethanone group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst.
Attachment of the Aminopentyl Side Chain: The aminopentyl side chain is attached through a nucleophilic substitution reaction, where the amine group reacts with a halogenated quinoline intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to DNA: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate: Shares the aminopentyl side chain but differs in the core structure, resulting in different reactivity and applications.
Uniqueness
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its combination of a quinoline ring, trifluoroethanone group, and aminopentyl side chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C16H18Cl2F3N3O |
|---|---|
分子量 |
396.2 g/mol |
IUPAC 名称 |
1-[4-(5-aminopentylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C16H17ClF3N3O.ClH/c17-10-4-5-11-13(8-10)23-9-12(15(24)16(18,19)20)14(11)22-7-3-1-2-6-21;/h4-5,8-9H,1-3,6-7,21H2,(H,22,23);1H |
InChI 键 |
DZIAFBATSJTTKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



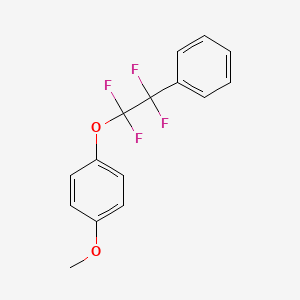
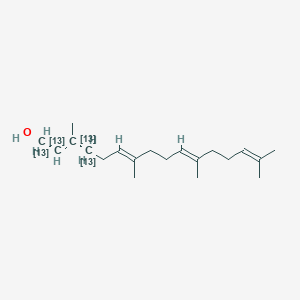

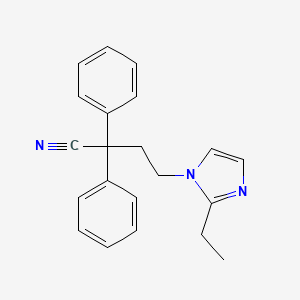

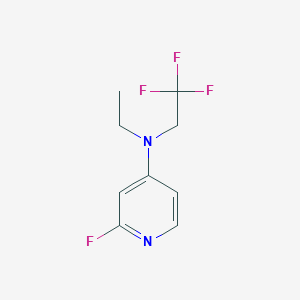
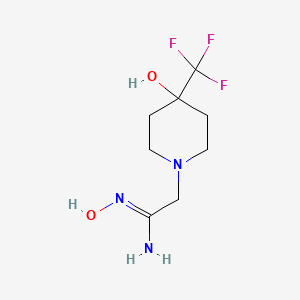
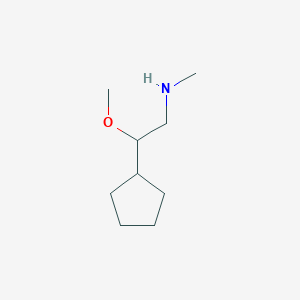
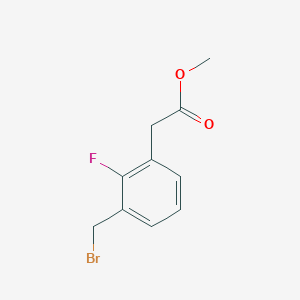
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
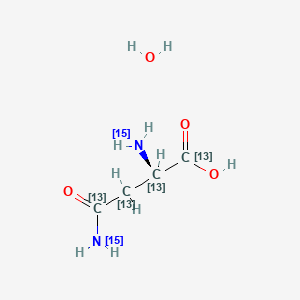

![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
